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BAY1238097

Cat. No.: B1574166
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Description

The BET Protein Family: Structure and Function in Gene Transcription

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic "readers." nih.govnih.govfrontiersin.org They are characterized by the presence of two N-terminal tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. nih.govfrontiersin.org These bromodomains are highly conserved protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key marker of active gene transcription. encyclopedia.pubresearchgate.net

By binding to these acetylated histones, BET proteins act as scaffolds, recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. nih.govnih.gov BRD4, the most extensively studied member of the family, plays a critical role in regulating the transcription of key oncogenes, including MYC, which is a potent driver of cell proliferation and is frequently overexpressed in a wide range of human cancers. musechem.comnih.govonclive.com The critical role of BET proteins in controlling the expression of cancer-driving genes has made them a compelling target for anti-cancer drug development. annualreviews.orgmusechem.com

Introduction to BAY1238097 as a Novel BET Inhibitor

This compound is a novel, potent, and selective small-molecule inhibitor of the BET family of proteins. nih.govcancer.gov It exerts its function by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins, thereby displacing them from chromatin. cancer.gov This action prevents the recruitment of transcriptional machinery and leads to the downregulation of BET-dependent genes, including critical oncogenes. nih.gov The therapeutic potential of this compound lies in its ability to disrupt the transcriptional programs that fuel cancer cell growth and survival. nih.gov

This compound was developed by Bayer AG as part of its oncology drug discovery program focused on epigenetic modulators. springer.compatsnap.com The development of BET inhibitors as a therapeutic strategy gained significant momentum following the discovery that these proteins were critical for the expression of oncogenes like MYC. onclive.com Preclinical studies with this compound demonstrated its potent anti-proliferative activity across a range of cancer cell lines, particularly in hematological malignancies such as lymphoma and leukemia. nih.govpatsnap.com

The compound progressed into early-phase clinical trials to evaluate its safety and efficacy in patients with advanced malignancies. nih.govbayer.com A first-in-human phase I study was initiated to investigate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors and non-Hodgkin's lymphoma. nih.govnih.gov However, the clinical development of this compound was ultimately discontinued (B1498344) due to unexpected toxicity observed in this early trial. springer.comnih.gov Despite its discontinuation, the research and clinical data generated for this compound have contributed to the broader understanding of BET inhibition as a therapeutic approach in oncology.

Research Findings on this compound

Preclinical investigations revealed the significant anti-tumor potential of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of a wide array of lymphoma-derived cell lines, with a median 50% inhibitory concentration (IC50) ranging from 70 to 208 nmol/l. nih.gov Furthermore, the compound showed potent in vivo efficacy as a single agent in two diffuse large B-cell lymphoma models. nih.gov Gene expression profiling indicated that this compound's mechanism of action involves the targeting of several key signaling pathways, including NFKB/TLR/JAK/STAT, as well as genes regulated by MYC and E2F1, which are crucial for cell cycle regulation and chromatin structure. nih.gov

FeatureDescription
Compound Type Small-molecule BET inhibitor
Mechanism of Action Competitively binds to bromodomains of BET proteins, displacing them from chromatin and downregulating target gene expression. cancer.gov
Key Targeted Pathways NFKB/TLR/JAK/STAT, MYC- and E2F1-regulated genes. nih.gov
In Vitro Activity Anti-proliferative effects in a broad panel of lymphoma cell lines (median IC50: 70-208 nmol/l). nih.gov
In Vivo Activity Strong anti-tumor efficacy in diffuse large B-cell lymphoma models. nih.gov

Properties

Molecular Formula

C₂₇H₂₄F₅N₅O₃

Appearance

Solid powder

Synonyms

BAY1238097;  BAY-1238097;  BAY 1238097;  BAY12-38097;  BAY-12-38097;  BAY 12-38097.; Unknown (as of 1/11/2016).

Origin of Product

United States

Molecular and Cellular Mechanisms of Bay1238097 Action

BET Protein Target Engagement and Specificity

BAY1238097 functions by directly interacting with the bromodomains of BET proteins, thereby interfering with their normal cellular functions.

This compound has been characterized as a potent inhibitor of the BET family proteins. In a NanoBRET assay, the compound demonstrated inhibitory activity against the interaction of BRD4, BRD3, and BRD2 with acetylated histone H4. Specifically, it exhibited IC50 values of 63 nM for BRD4, 609 nM for BRD3, and 2430 nM for BRD2. researchgate.net This profile indicates a notable selectivity for BRD4, showing up to 39-fold greater affinity for BRD4 compared to BRD2. researchgate.netacs.org

The affinity and selectivity profile of this compound for BET bromodomains are summarized in the table below:

BET BromodomainIC50 (nM)Selectivity (vs. BRD4)
BRD4631x
BRD3609~9.7x
BRD22430~38.6x

The core mechanism of this compound involves its competitive binding to the acetylated lysine (B10760008) recognition motifs located on the bromodomains of BET proteins. By occupying these binding sites, this compound effectively prevents the natural interaction between BET proteins and acetylated histones. cancer.govontosight.aiguidetomalariapharmacology.orgadooq.com This competitive binding leads to the displacement of BET proteins from chromatin. ontosight.ai

Transcriptional Modulatory Effects

The disruption of BET protein-histone interactions by this compound results in significant alterations in gene transcription.

BET proteins typically bind to acetylated lysines on the tails of histones H3 and H4, playing a vital role in regulating chromatin structure and function. cancer.gov By preventing these interactions, this compound directly disrupts chromatin remodeling, which is essential for the proper regulation of gene expression. cancer.govguidetomalariapharmacology.org

A key effect of this compound is the robust downregulation of oncogenic transcription factors. Studies have shown a significant reduction in both the transcript and protein levels of c-Myc in treated cell lines, such as MOLM-13 (acute myeloid leukemia) and MOLP-8 (multiple myeloma). researchgate.net Chromatin immunoprecipitation (ChIP) experiments further demonstrated that this compound prevents the binding of BRD4 to the regulatory regions of c-Myc. researchgate.nettandfonline.com Furthermore, gene expression profiling revealed that this compound targets genes regulated by c-Myc and E2F1, which are critical for cell proliferation and oncogenesis. researchgate.net The general action of BET inhibitors, including this compound, involves suppressing the expression of various oncogenes. ontosight.ai

Impact on Cellular Signaling Pathways

This compound's inhibitory action on BET proteins leads to significant modulation of several critical cellular signaling pathways, influencing gene expression and cellular processes relevant to cancer progression.

Interference with NFKB/TLR/JAK/STAT Signaling Cascades

Gene expression profiling studies have revealed that this compound directly targets the NFKB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), TLR (Toll-like Receptor), and JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) signaling pathways researchgate.netnih.govtandfonline.comunil.ch. In preclinical lymphoma models, cells exhibiting higher sensitivity to this compound showed an enrichment of genes involved in JAK/STAT, IFN (Interferon), and BCR (B-cell Receptor) signaling pathways researchgate.net. This suggests that the compound's anti-tumor effects are mediated, in part, by its ability to modulate these key inflammatory and proliferative cascades zenithepigenetics.com.

Modulation of EZH2 Activity and Histone Methylation

This compound demonstrates in vitro synergism when combined with EZH2 (Enhancer of Zeste Homolog 2) inhibitors researchgate.netnih.govunil.ch. Research indicates that this compound can downregulate EZH2 protein levels and reduce the trimethylation of histone H3 at lysine 27 (H3K27me3) in diffuse large B-cell lymphoma (DLBCL) cell lines researchgate.netaacrjournals.org. Further mechanistic insights, derived from studies with other BET inhibitors like JQ1, suggest that BET inhibition can reduce BRD4 binding to the upstream regulatory region of EZH2, thereby influencing EZH2 mRNA regulation researchgate.net. A notable finding is the association between mutations in EZH2 and increased sensitivity to this compound in lymphoma cell lines, highlighting EZH2 as a potential biomarker for response researchgate.netaacrjournals.org.

Effects on Key Transcriptome Signatures Associated with Cancer

The impact of this compound extends to significant alterations in the transcriptome, particularly affecting gene signatures associated with cancer. Gene expression profiling has shown that this compound targets genes regulated by MYC and E2F1, as well as genes involved in cell cycle regulation and chromatin structure researchgate.netnih.govtandfonline.comunil.ch. A crucial finding is the strong reduction of c-Myc transcript and protein levels observed in acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines treated with this compound researchgate.netmedchemexpress.comaacrjournals.orgglpbio.com. Chromatin immunoprecipitation (ChIP) experiments further revealed that this compound prevents the binding of BRD4 to the c-Myc regulatory regions, directly impacting its expression researchgate.netaacrjournals.org.

The gene expression profiling signatures induced by this compound show substantial overlap with those produced by other BET bromodomain inhibitors. There is also a partial overlap with signatures obtained from histone deacetylase (HDAC) inhibitors, mTOR inhibitors, and demethylating agents, suggesting shared or convergent downstream effects on gene regulation researchgate.netnih.govunil.ch.

In GCB DLBCL cells, this compound leads to the downregulation of numerous genes, while upregulating others.

Table 2: Representative Transcriptome Changes in GCB DLBCL Cells Treated with this compound

Downregulated GenesUpregulated Genes
BTK, CCDC86, CCND2, CD19, CD27, FAIM, FCMR (FAIM3), IL7R, IRAK1, MAPK13, MYB, MYC, PDE4B, TNFRSF13B, TNFRSF17 medchemexpress.comCCL5, CDKN2C, CD69, JUN, MKNK2 medchemexpress.com

Preclinical Efficacy of Bay1238097 in Disease Models

Anti-Proliferative and Apoptotic Effects in Cell Lines

In Vitro Responses Across Diverse Cancer Cell Panels

BAY1238097 has demonstrated significant anti-proliferative activity across a broad spectrum of cancer cell lines. In a large panel of lymphoma-derived cell lines, this compound exhibited a median 50% inhibitory concentration (IC50) ranging between 70 and 208 nmol/l. wikipedia.orgresearchgate.net Specifically, in a study involving 51 lymphoma cell lines, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), splenic marginal zone lymphoma, anaplastic large T cell lymphoma, pro-lymphocytic leukemia, and primary mediastinal large cell lymphoma, the median IC50 was determined to be 208 nM (95% C.I., 157-260). wikipedia.orgciteab.com The compound showed higher activity in B-cell lymphomas compared to T-cell lymphomas. wikipedia.orgciteab.com

Beyond lymphoma, this compound has also shown strong anti-proliferative effects in various acute myeloid leukemia (AML) and multiple myeloma (MM) models, with IC50 values reported to be less than 100 nM. transcriptionfactor.orgguidetopharmacology.orgwikipedia.org

Table 1: Summary of Anti-Proliferative Activity (IC50 Values) of this compound

Cancer TypeMedian IC50 (nM)Reference
Lymphoma70-208 wikipedia.orgresearchgate.net
Lymphoma (panel of 51 cell lines)208 (95% C.I., 157-260) wikipedia.orgciteab.com
AML< 100 transcriptionfactor.orgguidetopharmacology.orgwikipedia.org
Multiple Myeloma< 100 transcriptionfactor.orgguidetopharmacology.orgwikipedia.org

Induction of Cell Cycle Arrest Mechanisms (e.g., G1-S Block)

The anti-tumor activity of this compound is largely attributed to its ability to induce cell cycle arrest and apoptosis. In lymphoma cell lines, this compound has been shown to induce a G1-S block, effectively halting cell proliferation. wikipedia.orgciteab.com Apoptosis was confirmed in a subset of DLBCL and MCL cell lines, particularly those with LC50 values below 1 µM. wikipedia.orgciteab.com

Mechanistically, this compound's action involves the down-regulation of c-Myc levels and its downstream transcriptome. transcriptionfactor.orgguidetopharmacology.orgwikipedia.orgguidetoimmunopharmacology.org Gene expression profiling studies indicate that this compound targets various signaling pathways, including NFKB/TLR/JAK/STAT, MYC, and E2F1-regulated genes, as well as influencing cell cycle regulation and chromatin structure. wikipedia.orgresearchgate.net This modulation of gene expression is crucial to its anti-proliferative and pro-apoptotic effects. transcriptionfactor.orgguidetopharmacology.orgwikipedia.orgresearchgate.net

Efficacy in Hematological Malignancy Preclinical Models

Lymphoma (e.g., Diffuse Large B-cell Lymphoma, Mantle Cell Lymphoma)

This compound has demonstrated promising preclinical activity in lymphoma models, both in vitro and in vivo. It exhibits strong anti-tumor efficacy as a single agent in two diffuse large B-cell lymphoma (DLBCL) models in vivo. wikipedia.orgresearchgate.net

The compound's impact on gene expression in GCB DLBCL cells includes the downregulation of key genes such as BTK, CCDC86, CCND2, CD19, CD27, FAIM, FCMR (FAIM3), IL7R, IRAK1, MAPK13, MYB, MYC, PDE4B, TNFRSF13B, and TNFRSF17. Concurrently, upregulated genes include CCL5, CDKN2C, CD69, JUN, and MKNK2. transcriptionfactor.orgguidetopharmacology.org Furthermore, this compound has shown in vitro synergism when combined with inhibitors of EZH2, mTOR, and BTK, suggesting potential for combination therapies. wikipedia.orgresearchgate.netresearchgate.net For instance, synergism or additive effects were observed with the EZH2 inhibitor DZNep in GCB-DLBCL cell lines, and with the mTOR inhibitor everolimus (B549166) in both ABC-DLBCL and GCB-DLBCL cell lines. wikipedia.orgciteab.comresearchgate.net Additionally, synergism was noted with the BTK inhibitor ibrutinib (B1684441) in ABC-DLBCL cell lines harboring L265P-MYD88 mutations. wikipedia.orgciteab.com

Table 2: Key Gene Expression Changes in GCB DLBCL Cells upon this compound Treatment

CategoryGenes/Pathways Affected
Downregulated BTK, CCDC86, CCND2, CD19, CD27, FAIM, FCMR (FAIM3), IL7R, IRAK1, MAPK13, MYB, MYC, PDE4B, TNFRSF13B, TNFRSF17
Upregulated CCL5, CDKN2C, CD69, JUN, MKNK2

Table 3: Synergistic Combinations of this compound in Lymphoma Cell Lines

Combination PartnerLymphoma SubtypeObserved EffectReference
EZH2 Inhibitor (DZNep)GCB-DLBCLSynergistic/Additive wikipedia.orgciteab.com
mTOR Inhibitor (Everolimus)ABC-DLBCL, GCB-DLBCLSynergistic researchgate.net
BTK Inhibitor (Ibrutinib)ABC-DLBCL (L265P-MYD88 mutated)Synergistic wikipedia.orgciteab.com

Acute Myeloid Leukemia (AML)

In acute myeloid leukemia (AML) models, this compound has demonstrated potent anti-proliferative activity. transcriptionfactor.orgguidetopharmacology.orgwikipedia.org In vivo studies have shown strong efficacy of this compound in various AML models, including THP-1, MOLM-13, and KG-1. guidetoimmunopharmacology.org A key mechanism contributing to this efficacy is the significant down-regulation of c-Myc transcript and protein levels observed in treated AML cell lines, such as MOLM-13. guidetoimmunopharmacology.org Furthermore, research indicates that this compound can promote the up-regulation of the ferroptosis signaling pathway in AML. wikipedia.org This effect is enhanced when this compound is combined with ferroptosis inducers like RSL3, FIN56, and Erastin, leading to a marked reduction in AML cell viability and increased cell death across multiple AML cell lines and primary patient samples. wikipedia.org

Multiple Myeloma (MM)

This compound also exhibits strong anti-proliferative activity in multiple myeloma (MM) models. transcriptionfactor.orgguidetopharmacology.orgwikipedia.org Similar to its effects in AML, the compound leads to a strong reduction of c-Myc transcript and protein levels in MM cell lines, exemplified by MOLP-8 cells. guidetoimmunopharmacology.org The importance of BET bromodomain inhibition in MM is underscored by findings that BRD4, a target of this compound, is enriched at IgH enhancers that are rearranged at the MYC locus in multiple myeloma. core.ac.uk

Mechanisms of Response and Resistance to Bay1238097

Identification of Biomarkers Predictive of Sensitivity

Identifying which tumors are most likely to respond to BAY1238097 is critical for its clinical application. Research has focused on genetic markers and gene expression patterns that correlate with sensitivity to the drug.

Specific genetic mutations have emerged as potential biomarkers for sensitivity to this compound, particularly in lymphoma models. nih.gov

Mutations in the Enhancer of Zeste Homolog 2 (EZH2) gene have been associated with higher sensitivity to this compound in lymphoma cell lines. nih.gov In a broad panel of cell lines, those with mutated EZH2 showed a greater response to the inhibitor. nih.gov This connection is further supported by the observation that this compound can down-regulate EZH2 protein levels. nih.gov The synergy observed when combining this compound with the EZH2 inhibitor DZNep in EZH2-mutated Germinal Center B-cell-like (GCB) Diffuse Large B-cell Lymphoma (DLBCL) cell lines further underscores this genetic link. nih.gov

Similarly, mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, specifically the L265P mutation, are positively associated with sensitivity in Activated B-cell-like (ABC) DLBCL. nih.gov The combination of this compound with the BTK inhibitor ibrutinib (B1684441) demonstrated synergistic effects in ABC-DLBCL cell lines harboring the MYD88 L265P mutation, an effect not seen in cells with wild-type MYD88. nih.gov

Genetic MarkerCancer SubtypeAssociation with this compound SensitivityCombination Synergy
Mutated EZH2GCB-DLBCLHigher SensitivitySynergistic/Additive with DZNep (EZH2 inhibitor)
MYD88 L265P MutationABC-DLBCLHigher SensitivitySynergistic with Ibrutinib (BTK inhibitor)

Beyond specific mutations, broader gene expression patterns can also predict sensitivity to this compound. In preclinical lymphoma models, gene expression profiling revealed that this compound targets several critical signaling pathways. nih.gov

In ABC-DLBCL, a high baseline expression of genes related to the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and interferon (IFN) signaling pathways was positively correlated with sensitivity to the inhibitor. nih.gov This suggests that tumors with activated immune and inflammatory signaling may be more vulnerable to BET inhibition. Gene expression profiling studies have confirmed that this compound's mechanism of action involves the targeting of the NFKB/TLR/JAK/STAT signaling pathways, among others. nih.gov

Analysis of Acquired and Intrinsic Resistance Mechanisms

Despite promising activity, the development of resistance to targeted therapies is a common clinical challenge. Understanding the mechanisms by which cancer cells become resistant to BET inhibitors like this compound is essential for developing strategies to overcome it.

A primary mechanism of action for BET inhibitors is the suppression of the MYC oncogene, which is a master regulator of cell proliferation. nih.govnih.gov Consequently, mechanisms that allow cancer cells to bypass this suppression can lead to resistance.

Studies on acquired resistance to other BET inhibitors have shown that resistant cells can remain dependent on the BRD4 protein for transcription and proliferation, but in a manner that is independent of the bromodomain—the domain targeted by the inhibitor. nih.gov This suggests that cancer cells can adapt by recruiting BRD4 to chromatin through alternative, bromodomain-independent means, thereby maintaining the expression of essential genes despite the presence of the drug. nih.gov Another identified resistance mechanism involves the loss of the TRIM33 protein, which was found to diminish the BET inhibitor-mediated reduction in MYC expression, thus conferring resistance. pnas.orgresearchgate.net Research has also uncovered that BET inhibition can induce significant metabolic remodeling in cancer cells that is independent of its effects on MYC. oup.com

The interplay between BET proteins and cellular stress response pathways may represent another avenue for resistance. The NRF2 transcription factor is a primary regulator of genes that protect cells against oxidative stress. nih.gov

There is a regulatory relationship between BET proteins and NRF2, where BET proteins can act as inhibitors of NRF2 signaling. nih.govadvancedsciencenews.com Consequently, the therapeutic use of a BET inhibitor could paradoxically lead to the activation of the NRF2 pathway. nih.gov Because sustained NRF2 activation helps cancer cells survive oxidative stress and resist chemotherapy, its induction by a BET inhibitor could function as an intrinsic or acquired resistance mechanism. nih.govresearchgate.net Studies in small cell lung cancer have shown that the BET inhibitor JQ1 can suppress Keap1, a negative regulator of NRF2, leading to NRF2 accumulation and activation of its downstream protective genes. globethesis.com This suggests that the activation of the NRF2 antioxidant program could counteract the anti-tumor effects of BET inhibition.

The response to BET inhibitors appears to involve a significant reprogramming of cellular metabolism, particularly affecting mitochondrial function and oxidative phosphorylation (OXPHOS).

In studies on triple-negative breast cancer, BET inhibitors were shown to alter mitochondrial dynamics and affect OXPHOS. nih.govhep.com.cn This impairment of mitochondrial function was linked to the induction of cell death, indicating that the drug's efficacy is tied to its ability to disrupt cellular energy metabolism. nih.govhep.com.cn In liver cancer models, BET inhibition was found to enhance mitochondrial glucose and glutamine metabolism, shifting the cell's reliance toward OXPHOS. oup.com This induced metabolic state creates a new vulnerability, where combining the BET inhibitor with an OXPHOS inhibitor results in a synthetically lethal effect, enhancing tumor cell killing. oup.com These findings suggest that sensitivity to BET inhibitors is linked to a metabolic dependency on OXPHOS, which could be exploited for effective combination therapies.

Rationales for Combination Therapeutic Strategies with Bay1238097

Synergistic Interactions with Other Epigenetic Modulators

Epigenetic dysregulation is a hallmark of many cancers, and targeting multiple epigenetic pathways can lead to more profound anti-tumor effects.

Combination with EZH2 Inhibitors

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase frequently overexpressed or mutated in various cancers, contributing to oncogenesis through epigenetic silencing of tumor suppressor genes. Combining BET inhibition with EZH2 inhibition represents a rational therapeutic strategy due to their complementary roles in chromatin regulation.

Preclinical research has investigated the synergistic potential of BAY1238097 with the EZH2 inhibitor DZNep (3-Deazaneplanocin A) in lymphoma models. A study evaluating this compound in lymphoma cell lines assessed its combination with DZNep for 72 hours in eight Germinal Center B-cell-like Diffuse Large B-cell Lymphoma (GCB-DLBCL) cell lines. The synergy was evaluated using the Chou-Talalay combination index (CI), where CI < 0.9 indicates synergism, 0.9-1.1 indicates an additive effect, and >1.2 indicates no benefit or antagonism.

Detailed Research Findings: The combination of this compound and DZNep demonstrated synergistic or additive effects in GCB-DLBCL cell lines, particularly in those harboring EZH2 mutations. Specifically, in 4 out of 5 EZH2-mutated GCB-DLBCL cell lines, the combination showed synergism or additive effects. Conversely, no benefit was observed in GCB-DLBCL cell lines with wild-type EZH2.

Table 1: Synergistic/Additive Effects of this compound with DZNep in GCB-DLBCL Cell Lines

Cell Line (GCB-DLBCL)EZH2 StatusCombination Index (CI)Effect
WSU-DLCL2Mutated0.7Synergism
KARPAS422Mutated0.7Synergism
SU-DHL6Mutated1Additive
SU-DHL4Mutated1.1Additive
ToledoWild-type1.3No Benefit
DOHH2Wild-type1.6No Benefit
FarageWild-type3.1No Benefit

These findings suggest that EZH2 mutations could serve as a potential biomarker for predicting sensitivity to this combination therapy.

Combination with Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are another class of epigenetic modulators that affect gene expression by increasing histone acetylation, leading to chromatin relaxation and altered gene transcription. The rationale for combining BET and HDAC inhibitors stems from their distinct yet complementary mechanisms of action in modulating chromatin structure and gene expression.

While general synergism between BET inhibitors and HDAC inhibitors has been described in various cancer models, including diffuse large B-cell lymphoma (DLBCL) cell lines, specific detailed research findings or data tables for the direct combination of this compound with a named HDAC inhibitor were not explicitly provided in the search results guidetopharmacology.orgfrontiersin.orgcore.ac.uk. However, gene expression profiling signatures induced by this compound were observed to partially overlap with those obtained from HDAC inhibitors, indicating a potential for complementary effects frontiersin.orgcore.ac.uk.

Synergism with Key Signaling Pathway Inhibitors

Targeting epigenetic mechanisms alongside crucial oncogenic signaling pathways can lead to enhanced anti-tumor responses by simultaneously disrupting multiple pro-survival and proliferative signals.

Combination with mTOR Inhibitors

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, often hyperactivated in various cancers. Combining BET inhibition with mTOR inhibition aims to simultaneously block epigenetic drivers and key growth signaling pathways.

Preclinical studies have shown that this compound demonstrates in vitro synergism with the mTOR inhibitor everolimus (B549166) frontiersin.orgcore.ac.uk. This combination has shown therapeutic benefit in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.

Detailed Research Findings: The combination of this compound and everolimus resulted in therapeutic benefit across a significant number of DLBCL cell lines. Synergism was observed in 2 out of 2 ABC-DLBCL cell lines (U-2932, TMD8) and in 5 out of 6 GCB-DLBCL cell lines (KARPAS-422, SU-DHL-6, DOHH-2, SU-DHL-8, Toledo). Treatment with this compound alone was shown to downregulate pAKT, and this effect was maintained when combined with everolimus.

Table 2: Synergism of this compound with Everolimus in DLBCL Cell Lines

Cell Line TypeCell Lines Exhibiting Synergism/Benefit
ABC-DLBCLU-2932, TMD8
GCB-DLBCLKARPAS-422, SU-DHL-6, DOHH-2, SU-DHL-8, Toledo

Combination with BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies. Given that BET inhibitors also impact B-cell lymphoma models, combining them with BTK inhibitors offers a targeted approach to disrupt multiple pathways crucial for lymphoma cell survival.

Research has explored the combination of this compound with the BTK inhibitor ibrutinib (B1684441) in lymphoma models.

Detailed Research Findings: Synergism was observed when this compound was combined with ibrutinib in ABC-DLBCL cell lines harboring the L265P-MYD88 mutation. Specifically, two such cell lines, OCI-Ly10 and TMD8, showed synergistic effects with combination indices (CI) of 0.8 and 0.6, respectively. In contrast, no benefit was observed in ABC-DLBCL cell lines with wild-type MYD88 (SU-DHL2, CI = 1.7; U2932, CI = 1.4). This suggests that the L265P-MYD88 mutation could serve as a potential biomarker for predicting sensitivity to this combination.

Table 3: Synergism of this compound with Ibrutinib in ABC-DLBCL Cell Lines

Cell Line (ABC-DLBCL)MYD88 StatusCombination Index (CI)Effect
OCI-Ly10L265P-MYD880.8Synergism
TMD8L265P-MYD880.6Synergism
SU-DHL2Wild-type1.7No Benefit
U2932Wild-type1.4No Benefit

Combination with MEK Inhibitors

The MEK-ERK pathway is a crucial component of the RAS/RAF/MEK/ERK signaling cascade, frequently activated in various cancers, including solid tumors. Inhibiting MEK can lead to decreased cellular proliferation, cell cycle arrest, and increased apoptosis. The rationale for combining BET inhibitors with MEK inhibitors is based on the potential for synergistic disruption of cell growth and survival pathways.

While the general synergistic effect of combining BET inhibitors with MEK inhibitors has been observed in a broad range of tumor types, and this compound has been mentioned in the context of BET inhibitors entering clinical trials, specific detailed research findings or data tables for the direct combination of this compound with a named MEK inhibitor were not explicitly provided in the search results. However, the concept of combining BET and MEK inhibitors is of clinical interest due to the availability of MEK inhibitors in clinical use and the observed synergy between these classes of compounds in other studies.

Combination with PI3K Inhibitors

The combination of BET inhibition, exemplified by this compound, with inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/PTEN pathway represents a rational therapeutic approach aimed at maximizing oncogene downregulation and circumventing drug resistance. wikidata.org The PI3K pathway plays a critical role in various cellular processes, including cell growth, proliferation, and survival, and its dysregulation is frequently observed in numerous cancers. chem960.comijbs.com

Preclinical studies have demonstrated that resistance to Class I PI3K inhibitors in models of PI3K and MYC-driven metastatic breast cancer is associated with feedback activation of tyrosine kinase receptors, AKT, and mTOR, as well as MYC. wikidata.org In such contexts, BET inhibitors alone were insufficient to control tumor growth, underscoring the potential for synergistic interactions when combined with PI3K pathway inhibition. wikidata.org Indeed, several studies have reported that inhibiting the PI3K pathway can overcome both primary and acquired resistance to BET inhibitors. chem960.com

This compound has shown in vitro synergism when combined with mTOR inhibitors, which are downstream effectors of the PI3K pathway. For instance, combination treatment with the mTOR inhibitor everolimus demonstrated a therapeutic benefit in 7 out of 8 Diffuse Large B-Cell Lymphoma (DLBCL) cell lines tested. This included synergism in all 2 ABC-DLBCL cell lines and 5 out of 6 GCB-DLBCL cell lines. chem960.comguidetoimmunopharmacology.org Notably, treatment with this compound as a single agent induced a downregulation of phosphorylated AKT (pAKT), an effect that was sustained when combined with everolimus. guidetoimmunopharmacology.org This suggests that this compound contributes to the sustained inhibition of the PI3K/AKT pathway, which is crucial for the observed synergy.

Table 1: Synergy of this compound with Everolimus in DLBCL Cell Lines

DLBCL SubtypeCell LineCombination Index (C.I.) Range*Observed EffectReference
ABC-DLBCLU-2932SynergisticTherapeutic benefit guidetoimmunopharmacology.org
ABC-DLBCLTMD8SynergisticTherapeutic benefit guidetoimmunopharmacology.org
GCB-DLBCLKARPAS-422SynergisticTherapeutic benefit guidetoimmunopharmacology.org
GCB-DLBCLSU-DHL-6SynergisticTherapeutic benefit guidetoimmunopharmacology.org
GCB-DLBCLDOHH-2SynergisticTherapeutic benefit guidetoimmunopharmacology.org
GCB-DLBCLSU-DHL-8SynergisticTherapeutic benefit guidetoimmunopharmacology.org
GCB-DLBCLToledoSynergisticTherapeutic benefit guidetoimmunopharmacology.org

Integration with Novel Therapeutic Modalities

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. nih.govsigmaaldrich.comzhounan.org Emerging research indicates that BET inhibitors can sensitize cancer cells to ferroptosis. In Acute Myeloid Leukemia (AML) cells, BET inhibitors have been shown to promote the upregulation of the ferroptosis signaling pathway. fishersci.ca

The combination of BET inhibitors, including this compound, with various ferroptosis inducers such as RSL3, FIN56, and Erastin, has demonstrated marked synergistic effects. This combination significantly reduced AML cell viability and increased cell death across multiple AML cell lines and primary patient samples in preclinical settings. fishersci.ca A key indicator of this enhanced cell death was the elevated levels of lipid reactive oxygen species (ROS), a hallmark of heightened lipid peroxidation during ferroptosis. fishersci.ca

Table 2: Synergistic Effects of BET Inhibitors with Ferroptosis Inducers in AML Cells

Combination AgentsObserved Effect in AML CellsKey MechanismReference
BET Inhibitors + RSL3Markedly reduced cell viability, increased cell death, elevated lipid ROSCo-targets BRD4/c-Myc/NRF2 axis fishersci.ca
BET Inhibitors + FIN56Markedly reduced cell viability, increased cell death, elevated lipid ROSCo-targets BRD4/c-Myc/NRF2 axis fishersci.ca
BET Inhibitors + ErastinMarkedly reduced cell viability, increased cell death, elevated lipid ROSCo-targets BRD4/c-Myc/NRF2 axis fishersci.ca

Molecular Basis for Observed Synergies in Preclinical Models

The synergistic effects observed with this compound in combination therapies stem from its multifaceted molecular actions as a BET inhibitor and its interplay with various oncogenic pathways.

In combination with PI3K inhibitors , the synergy is largely attributed to this compound's capacity to downregulate c-Myc expression, a critical oncogene often implicated in resistance to PI3K pathway inhibition. wikidata.orgchem960.com BET inhibitors achieve this by displacing BRD4 from the MYC super-enhancer, a key regulatory region for MYC transcription. chem960.com Furthermore, BET inhibitors can block BRD4 from binding to regulatory regions of genes encoding receptor tyrosine kinases (RTKs), which are frequently activated as a feedback mechanism in response to PI3K inhibitor treatment. This dual inhibition helps to sustain the blockade of the PI3K signaling pathway and promotes cell death. The observed downregulation of pAKT by this compound, maintained in combination with mTOR inhibitors, further supports the sustained inhibition of this crucial survival pathway. guidetoimmunopharmacology.org

Beyond these specific combinations, this compound has also shown in vitro synergism with other targeted agents, including EZH2 inhibitors and BTK inhibitors in lymphoma models, suggesting broader combinatorial potential by interfering with key biological processes driving lymphoma cell proliferation. nih.gov The compound's impact on NFKB/TLR/JAK/STAT signaling pathways, MYC, E2F1-regulated genes, cell cycle regulation, and chromatin structure forms the foundation for these observed synergistic effects. nih.gov

Advanced Research Methodologies and Translational Challenges for Bet Inhibitors

In Vitro Pharmacological Characterization Techniques

In vitro studies are fundamental to understanding the pharmacological properties of a new chemical entity. For BAY1238097, these techniques have been crucial in establishing its activity profile in cancer cell lines. The compound demonstrated anti-proliferative effects across a wide array of lymphoma-derived cell lines, with a median 50% inhibitory concentration (IC50) ranging between 70 and 208 nmol/l. nih.gov In a broader panel of 51 lymphoma cell lines, the median IC50 was 208 nM. aacrjournals.org

Cell Line TypeNumber of Cell LinesMedian IC50 (nM)Finding
Lymphoma-derivedLarge panel70 - 208General anti-proliferative activity. nih.gov
B-cell Lymphomas41Lower than T-cellHigher activity in B-cell lymphomas. aacrjournals.org
T-cell Lymphomas10Higher than B-cellLower activity compared to B-cell lymphomas. aacrjournals.org
DLBCL/MCL7 of 51< 1000 (LC50)Induced apoptosis in a subset of cell lines. aacrjournals.org

Bromodomain Binding Assays (e.g., TR-FRET, NanoBRET)

To quantify the interaction between a BET inhibitor and its target bromodomains (BRD2, BRD3, and BRD4), specialized biochemical and cellular assays are employed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used biochemical assay for this purpose. lifesensors.comresearchgate.netbpsbioscience.comnih.gov It measures the binding affinity of an inhibitor by detecting the disruption of the interaction between a bromodomain protein and an acetylated histone peptide.

A more recent and advanced technique is the NanoBRET™ Target Engagement Assay, which allows for the measurement of compound binding to target proteins within intact, living cells. nih.govpromegaconnections.compromega.comnih.gov This proximity-based assay utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BET protein and a cell-permeable fluorescent tracer that binds to the bromodomain. promega.com An inhibitor like this compound would compete with the tracer for binding to the bromodomain, leading to a measurable decrease in the BRET signal, which can be used to determine cellular potency and target residence time. promega.com While these methods are standard for characterizing BET inhibitors, specific binding affinity data for this compound from TR-FRET or NanoBRET assays are not publicly detailed in the reviewed literature.

Gene Expression Profiling and Chromatin Immunoprecipitation (ChIP) Analyses

Gene expression profiling is a powerful tool to elucidate the molecular consequences of BET inhibition. Studies on this compound have shown that it significantly impacts key oncogenic signaling pathways. In preclinical lymphoma models, gene expression analysis revealed that this compound targets the NFκB/TLR/JAK/STAT signaling pathways, as well as genes regulated by MYC and E2F1, which are critical for cell cycle regulation and chromatin structure. nih.gov The gene expression signatures induced by this compound showed a high degree of overlap with those of other known BET inhibitors. nih.gov

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA within the cell's natural context. wikipedia.orgnih.gov For a BET inhibitor, a ChIP assay can demonstrate that the drug successfully displaces BRD4 from specific gene promoters and enhancers, thereby inhibiting transcription. researchgate.net For example, ChIP analysis for other BET inhibitors has shown decreased binding of BRD4 to the regulatory regions of oncogenes like MYC. researchgate.net While researchers studying this compound analyzed ChIP-Seq data for the related BET inhibitor JQ1 to infer a direct effect on EZH2 regulation, specific ChIP analysis data for this compound itself has not been detailed. aacrjournals.orgresearchgate.net

Utility of Sophisticated Preclinical Models

To evaluate the in vivo efficacy of this compound, researchers utilize advanced animal models that more closely mimic human disease compared to traditional cell line-derived xenografts.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, created by implanting tumor tissue directly from a patient into an immunodeficient mouse, are considered to better retain the characteristics of the original human tumor. nih.govnih.govrcsi.com These models are valuable for assessing drug efficacy in a setting that reflects the heterogeneity of human cancer. nih.govsemanticscholar.org this compound has been tested in a patient-derived melanoma model known to be resistant to the standard chemotherapy agent dacarbazine. In this challenging model, this compound demonstrated significant anti-tumor activity.

Genetically Engineered Mouse Models for Disease Progression

Genetically Engineered Mouse Models (GEMMs) are created by modifying the mouse genome to introduce specific cancer-driving mutations, leading to the development of spontaneous tumors in an immunocompetent environment. These models are invaluable for studying tumor initiation, progression, and the interaction between the tumor and the immune system. While GEMMs are a powerful tool for the preclinical evaluation of cancer therapeutics, including BET inhibitors, specific studies detailing the use of this compound in GEMMs are not available in the reviewed scientific literature.

Preclinical Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is engaging its target and modulating the intended biological pathway in preclinical models. nih.govresearchgate.netresearchgate.net For this compound, several PD biomarkers have been assessed.

A key mechanism of BET inhibitors is the suppression of the MYC oncogene. Consistent with this, treatment with this compound led to the down-regulation of c-Myc protein expression in non-small cell lung cancer models. Ex vivo analysis of tumors from xenograft models also showed a time-dependent regulation of MYC. nih.gov Another important biomarker, HEXIM1, which is known to be upregulated upon BET inhibition, was also shown to be regulated in a time-dependent manner following treatment with this compound. nih.govnih.gov

Furthermore, in diffuse large B-cell lymphoma (DLBCL) cell lines, this compound treatment resulted in the down-regulation of EZH2 protein levels and its associated histone mark, H3K27me3. aacrjournals.org This indicates that this compound can modulate other critical epigenetic regulators beyond direct BET target genes. These biomarkers provide critical evidence of the compound's mechanism of action in preclinical settings.

BiomarkerChange Upon this compound TreatmentModel System
c-MycDecreased expressionNSCLC cell lines, Xenograft tumors. nih.gov
HEXIM1Increased expression (time-dependent)Xenograft tumors. nih.gov
EZH2Decreased protein levelsDLBCL cell lines. aacrjournals.org
H3K27me3Decreased levelsDLBCL cell lines. aacrjournals.org

Monitoring Target Engagement and Downstream Effects (e.g., c-Myc, HEXIM1 expression)

The evaluation of a therapeutic agent's efficacy hinges on confirming its engagement with the intended molecular target and quantifying the subsequent biological effects. For BET inhibitors like this compound, this involves monitoring the modulation of key downstream genes that are regulated by BET proteins.

A primary and well-documented downstream target of BET proteins is the MYC oncogene, which is implicated in the proliferation of a wide range of cancers. nih.govnih.gov Preclinical studies have demonstrated that this compound effectively downregulates c-Myc levels. medchemexpress.cominvivochem.net In acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines, treatment with this compound resulted in a significant reduction of both c-Myc transcript and protein levels. invivochem.net Further mechanistic studies revealed that this compound prevents the binding of BRD4, a key BET protein, to the regulatory regions of the c-Myc gene, thereby inhibiting its transcription. invivochem.netpatsnap.com

Another critical pharmacodynamic biomarker for BET inhibitor activity is HEXIM1 (Hexamethylene bisacetamide-inducible protein 1). nih.gov HEXIM1 is a component of the 7SK snRNP complex, which negatively regulates the transcription elongation factor P-TEFb. biorxiv.orgmdpi.com The expression of HEXIM1 itself is regulated by BET proteins. In a first-in-human Phase I clinical trial of this compound, biomarker analysis in patients with advanced malignancies showed an emerging pharmacokinetic/pharmacodynamic relationship, with a discernible trend towards increased HEXIM1 expression in response to treatment. nih.gov This finding aligns with broader research identifying HEXIM1 as a robust and consistent pharmacodynamic marker for monitoring the target engagement of BET inhibitors across various cancer types and surrogate tissues. nih.gov

Table 1: Downstream Effects of this compound on Key Biomarkers
BiomarkerEffect of this compound TreatmentMechanismSupporting Evidence
c-MycDownregulation (mRNA and protein)Prevents BRD4 from binding to c-Myc regulatory regions, inhibiting transcription. invivochem.netpatsnap.comPreclinical models (AML, MM). medchemexpress.cominvivochem.net
HEXIM1Upregulation (expression)Modulation of gene expression following BET protein inhibition. nih.govPhase I clinical trial data. nih.gov

Challenges in Translational Drug Development for BET Inhibitors

Despite strong preclinical rationale and promising initial results, the translation of BET inhibitors from laboratory models to effective clinical therapies has been fraught with significant challenges. musechem.comaacrjournals.org These hurdles have impacted the development trajectory of numerous compounds, including this compound, and highlight complex issues in drug design, selectivity, and clinical application.

Considerations of On-Target versus Off-Target Activity in Drug Design

A fundamental challenge in the development of BET inhibitors is managing on-target and off-target activities. The primary targets, the bromodomains of BET proteins, are part of a larger family of 61 bromodomains found in various human proteins. nih.gov The high structural conservation among these binding sites poses a significant risk for off-target binding, where an inhibitor might interact with unintended bromodomain-containing proteins, leading to unforeseen biological effects and toxicities. nih.gov

Furthermore, a critical issue for BET inhibitors is the phenomenon of "on-target, off-tissue" toxicity. nih.govnih.gov Because BET proteins are ubiquitously expressed and play essential roles in gene regulation in healthy tissues, inhibiting their function systemically can lead to adverse events. onclive.com For instance, toxicities observed in clinical trials, such as thrombocytopenia and gastrointestinal disturbances, are often considered on-target effects resulting from the inhibition of BET proteins in non-cancerous cells. nih.govresearchgate.net This complicates the establishment of a therapeutic window where the drug is effective against cancer cells without causing unacceptable harm to the patient.

Importance of Selectivity Profile in BET Inhibitor Development

The issue of selectivity extends within the BET protein family itself, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. nih.gov Each of these proteins contains two distinct bromodomains, BD1 and BD2, which may have non-overlapping biological functions. nih.govresearchgate.net Early-generation BET inhibitors were often "pan-BET inhibitors," binding with similar affinity to both bromodomains across all BET family members. researchgate.net

This lack of selectivity is a major hurdle, as inhibiting different BET proteins or their individual bromodomains can lead to different therapeutic and toxicity profiles. researchgate.netfrontiersin.org Consequently, there has been a significant research effort to develop next-generation inhibitors with greater selectivity. bioworld.com The rationale is that a more targeted approach—for example, selectively inhibiting BD2 over BD1, or targeting a specific BET family member like BRD4—could potentially separate the desired anti-cancer effects from the on-target toxicities, thereby creating a safer and more effective therapeutic agent. researchgate.netresearchgate.net The development of compounds with improved selectivity is seen as a key strategy to overcome the limitations of the first-generation pan-BET inhibitors. bioworld.com

Lessons from Clinical Development Trajectories of BET Inhibitors

The clinical development of first-generation BET inhibitors has provided valuable, albeit sobering, lessons. A common theme across multiple early-phase trials has been the emergence of dose-limiting toxicities (DLTs) at exposures that were insufficient to achieve robust, single-agent anti-tumor activity. aacrjournals.orgonclive.com The most frequently reported DLTs include thrombocytopenia (low platelet count), fatigue, and gastrointestinal issues like nausea and vomiting. nih.govonclive.com

Future Directions and Outstanding Questions in Bay1238097 Research

Exploring Novel BET Inhibitor Scaffolds and Chemical Space

The current landscape of BET inhibitors largely comprises pan-BET inhibitors, which target all BET family members. While effective, the field is moving towards more refined approaches to enhance specificity and therapeutic index. A significant future direction involves exploring novel BET inhibitor scaffolds and expanding the chemical space to develop inhibitors with improved selectivity for individual BET proteins or their specific bromodomains (BD1 or BD2) scilit.comakrivisbio.comnih.gov. For instance, selective BD1 and BD2 inhibitors, such as GSK778 (iBET-BD1) and GSK046 (iBET-BD2), have been developed to dissect the individual functional contributions of these domains in different disease contexts akrivisbio.com.

Beyond traditional small molecules, the development of proteolysis-targeting chimeras (PROTACs) represents a promising frontier. Compounds like ARV-825 and ARV-771, which are heterobifunctional PROTACs, induce the degradation of BET proteins rather than merely inhibiting their binding, leading to a more profound and sustained suppression of oncogenic pathways citeab.comguidetopharmacology.org. This approach offers the potential to overcome resistance mechanisms associated with bromodomain-independent functions of BET proteins hznu.edu.cn. Furthermore, the exploration of dual BET-kinase inhibitors is gaining traction, aiming to simultaneously target BET proteins and other crucial kinases involved in cancer progression, potentially leading to enhanced efficacy and reduced resistance akrivisbio.comnih.gov.

Deeper Elucidation of BET Protein Complex Biology and Disease Relevance

A comprehensive understanding of the intricate biology of BET protein complexes is essential for optimizing therapeutic strategies. The BET family comprises BRD2, BRD3, BRD4, and the testis-specific BRDT, each with distinct and overlapping functions in gene transcription, chromatin remodeling, DNA replication, and DNA damage repair guidetopharmacology.orgscilit.com. Future research needs to further delineate the context-dependent roles of individual BET proteins and their isoforms, such as BRD4-L and BRD4-S(a), which may exhibit opposing functions in certain cancers nih.gov.

Beyond their well-established roles in cancer and inflammation, there is emerging evidence suggesting the relevance of BET proteins in less explored disease contexts, including neurodegenerative and neuropsychiatric disorders probes-drugs.orgresearchgate.net. BET modulation has been shown to affect neuronal activity, learning, and memory, and BET inhibition can suppress neuroinflammation probes-drugs.org. Unraveling the precise mechanisms by which BET proteins contribute to these conditions could open new therapeutic avenues for BAY1238097 and other BET inhibitors. Understanding the crosstalk between BET proteins and other signaling pathways, such as the NF-κB and Nrf2 pathways, is also crucial for a holistic view of their biological impact probes-drugs.orgresearchgate.net.

Refinement of Preclinical Combination Rationales for Enhanced Efficacy

While BET inhibitors have shown promise as single agents, particularly in hematologic malignancies, their efficacy in solid tumors often benefits from combination therapies citeab.comguidetopharmacology.org. Future research will focus on refining preclinical combination rationales to enhance efficacy and overcome intrinsic or acquired resistance. Preclinical studies have demonstrated synergistic effects when BET inhibitors are combined with various agents targeting different oncogenic pathways.

Examples of promising combination strategies include:

PI3K/AKT Pathway Inhibitors: Combined BET and PI3K/AKT inhibition has shown synergistic anticancer effects in models of breast, ovarian, colorectal, and prostate cancers, overcoming resistance to single-agent kinase inhibitors wikipedia.orgdrugbank.comontosight.ai.

BTK Inhibitors: In B-cell malignancies, combining BET inhibitors with Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441) has demonstrated synergistic tumor growth inhibition ontosight.ai.

HDAC Inhibitors: The combination of BET inhibitors with histone deacetylase (HDAC) inhibitors, such as panobinostat, has synergistically attenuated oncogene expression and induced apoptosis in leukemia cells ontosight.ai.

PARP Inhibitors: BET and PARP inhibitor combinations have triggered synthetic lethality in cells with proficient homologous recombination, indicating a potential strategy for DNA repair-deficient cancers akrivisbio.com.

Ferroptosis Inducers: In acute myeloid leukemia (AML), combining BET inhibitors with ferroptosis inducers has shown enhanced anti-leukemia effects cenmed.com.

MAPK/MEK Inhibitors: In colorectal cancer, the MAPK pathway mediates intrinsic resistance to BET inhibitors, and combining BET inhibitors with MEK inhibitors like trametinib (B1684009) has effectively reduced oncogene levels and induced tumor regression harvard.edu.

GSK3 Inhibitors: For leukemia subtypes with KMT2A rearrangements, combining BET and GSK3 inhibitors has shown remarkable efficacy in overcoming drug resistance without increasing toxicity wikipedia.org.

The identification of specific biomarkers that predict response to BET inhibitors and their combinations is paramount to guide rational clinical development and enable personalized medicine approaches guidetopharmacology.org.

Advancing Understanding of Resistance Mechanisms to Guide Therapeutic Development

The emergence of resistance is a significant challenge in BET inhibitor therapy, necessitating a deeper understanding of the underlying mechanisms to guide future therapeutic development. Both primary (intrinsic) and acquired resistance to BET inhibitors have been observed akrivisbio.comharvard.edu.

Known and hypothesized resistance mechanisms include:

Receptor Tyrosine Kinase (RTK) Reprogramming: Prolonged BET inhibitor treatment can lead to RTK reprogramming, contributing to resistance in cancers like ovarian cancer wikipedia.org.

Activated Signaling Pathways: Activation of pathways such as interleukin-6/8-Janus kinase 2 (IL-6/8-JAK2) signaling can promote BRD4 phosphorylation, stabilizing it and increasing its binding to BET inhibitors, thus conferring resistance wikipedia.org.

Bromodomain-Independent BRD4 Function: Resistant cells may remain dependent on wild-type BRD4, which supports transcription and cell proliferation in a bromodomain-independent manner, often involving association with Mediator complex subunit 1 (MED1) hznu.edu.cn.

Hyper-phosphorylation of BRD4: Decreased activity of protein phosphatase 2A (PP2A), a principal BRD4 serine phosphatase, can lead to hyper-phosphorylation of BRD4, contributing to resistance hznu.edu.cn.

Transcriptional Plasticity and Compensatory Feedback Loops: Cancer cells can exhibit increased transcriptional plasticity, allowing them to escape therapeutic pressure. Acute compensatory feedback loops, mediated by co-activators like p300, can attenuate BET inhibition or even increase the expression of specific transcriptional modules, leading to resistance hznu.edu.cn.

Loss of SPOP Gene: Loss of the speckle-type POZ protein (SPOP) gene has been shown to cause significant BET inhibitor resistance in leukemia wikipedia.org.

Future research must focus on comprehensively mapping these resistance pathways and developing strategies to circumvent them. This includes designing next-generation inhibitors that can overcome bromodomain-independent resistance, identifying and targeting key compensatory pathways (e.g., combining BET inhibitors with p300 inhibitors), and developing predictive biomarkers for resistance hznu.edu.cnhznu.edu.cn. Understanding the evolution of resistance, from acute adaptation to chronic mechanisms, will be critical for designing optimal treatment sequences and combination regimens to prevent relapse and improve long-term patient outcomes hznu.edu.cn.

Q & A

Q. What is the mechanistic basis of BAY1238097 as a BET inhibitor, and how does it modulate transcriptional regulation in cancer models?

this compound selectively inhibits bromodomains (BRD) of BET proteins (BRD2/3/4), disrupting their binding to acetylated histones. This prevents recruitment of transcriptional machinery to oncogenic loci (e.g., c-MYC), leading to downregulation of pro-survival genes. Methodologically, validate target engagement using chromatin immunoprecipitation (ChIP) assays for BRD4 occupancy and qRT-PCR for c-MYC expression .

Q. Which preclinical models are most appropriate for studying this compound’s efficacy in acute myeloid leukemia (AML) and multiple myeloma (MM)?

Use patient-derived xenograft (PDX) models of AML and MM, as these recapitulate human disease heterogeneity. Prioritize models with documented BET dependency (e.g., high c-MYC expression). Monitor tumor volume reduction (via caliper measurements) and survival endpoints, as demonstrated in MEXF 1792 and B16F10 tumor models .

Q. What are the critical biomarkers to assess this compound’s pharmacodynamic activity in vitro and in vivo?

Key biomarkers include:

  • c-MYC mRNA/protein levels (qRT-PCR, Western blot)
  • PGC-1α expression (linked to mitochondrial metabolism modulation)
  • Apoptosis markers (Annexin V/PI flow cytometry)
  • BRD4 occupancy (ChIP-seq or TR-FRET assays; IC50 for BRD4: 63 nM) .

Q. How should researchers address variability in tumor response across different this compound dosing regimens?

Conduct dose-escalation studies with rigorous pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, in B16F10 models, higher doses (e.g., 50 mg/kg) showed greater PGC-1α upregulation and tumor suppression than lower doses. Use non-linear mixed-effects modeling (NONMEM) to correlate plasma concentration with efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound’s effects on PGC-1α mRNA levels be resolved?

In some models (e.g., Figure 6b), this compound upregulated PGC-1α, while in others, it suppressed tumor growth. This paradox may reflect context-dependent metabolic reprogramming. Design experiments to compare transcriptomic profiles (RNA-seq) under varying oxygen conditions (normoxia vs. hypoxia) and validate using Seahorse assays for mitochondrial respiration .

Q. What experimental controls are essential to distinguish on-target BET inhibition from off-target effects?

Include:

  • Isomer controls : Compare (R)-BAY1238097 (lower activity) with the racemic mixture to confirm enantiomer-specific effects.
  • Genetic validation : CRISPR/Cas9 knockout of BRD4 in cell lines.
  • Rescue experiments : Overexpress BRD4 or c-MYC to reverse this compound’s antiproliferative effects .

Q. How can researchers optimize in vitro assays to quantify this compound’s inhibitory activity against BET-family proteins?

Use TR-FRET-based assays with recombinant BRD4 bromodomains and acetylated histone H4 peptides. Validate with dose-response curves (IC50: <100 nM for BET family). For cellular assays, pair with high-content imaging to measure nuclear BRD4 displacement .

Q. What statistical methods are recommended for analyzing dose-dependent tumor response heterogeneity?

Apply hierarchical Bayesian models to account for inter-subject variability in PDX models. Use ANOVA with post-hoc Tukey tests for multi-dose comparisons (e.g., Figure 6d). Report effect sizes with 95% confidence intervals to contextualize clinical relevance .

Methodological Challenges and Solutions

Q. How should researchers address the enantiomer-specific activity of this compound in experimental design?

Synthesize and characterize (R)- and (S)-enantiomers via chiral HPLC. Compare their IC50 values in BRD4 TR-FRET assays and antiproliferative activity in AML cell lines. Purity (>98%) must be confirmed by NMR and mass spectrometry to avoid confounding results .

Q. What strategies mitigate resistance to this compound in long-term treatment studies?

Combine this compound with agents targeting parallel survival pathways (e.g., PI3K inhibitors or BH3 mimetics). Use RNA-seq to identify compensatory signaling nodes (e.g., Wnt/β-catenin) and validate with combinatorial index (CI) calculations .

Q. How can researchers ensure reproducibility of this compound’s effects across laboratories?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Detailed protocols : Specify vehicle composition (e.g., 10% DMSO + 40% PEG-300), administration routes (oral gavage vs. IP), and tumor measurement intervals.
  • Data sharing : Deposit raw qRT-PCR and tumor volume data in public repositories (e.g., Zenodo) .

Data Interpretation Frameworks

Q. How to reconcile discrepancies between in vitro potency (nM-range IC50) and in vivo efficacy (mg/kg dosing)?

Perform physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability, protein binding, and tissue penetration. Cross-validate with LC-MS/MS measurements of tumor drug concentrations .

Q. What bioinformatics tools are recommended for analyzing this compound-induced transcriptional changes?

Use GSEA (Gene Set Enrichment Analysis) to identify enriched pathways (e.g., MYC targets, oxidative phosphorylation). Pair with Cistrome DB for BRD4 ChIP-seq data integration. Visualize results with Enrichr or Cytoscape .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.